

Application Note: Using 2-(3-Aminophenoxy)propanoic Acid Hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name:	2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS No.:	2109514-29-4
Cat. No.:	B2443237

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Abstract & Strategic Utility

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional pharmacophore scaffold primarily utilized in the synthesis of PPAR agonists (Fibrates/Glitazars), Integrin antagonists, and herbicidal agrochemicals.

Structurally, it presents a phenoxy-2-propanoic acid core—a privileged motif in medicinal chemistry known for its metabolic stability and ability to mimic endogenous fatty acids. The meta-amino group serves as a versatile vector for library expansion, allowing researchers to attach lipophilic "tails" essential for binding to nuclear receptors (e.g., PPAR

, PPAR

).

Key Applications:

- PPAR Modulators: Synthesis of dual agonists by coupling the amine to lipophilic benzoyl/sulfonyl moieties.
- Peptidomimetics: Acts as a constrained Tyrosine mimic or a linker in RGD (Arg-Gly-Asp) mimetics.
- Chiral Resolution: The

-carbon is chiral. This compound is often used to study the stereospecificity of drug-receptor interactions (eutomer vs. distomer).

Chemical Profile & Handling

Physicochemical Properties

- Formula:
- MW: 217.65 g/mol (Salt); 181.19 g/mol (Free Base)
- Appearance: Off-white to pale beige hygroscopic solid.
- Solubility:
 - High: Water, Methanol, DMSO.
 - Low: Dichloromethane (DCM), Diethyl Ether, Hexanes.
- Acidity: Amphoteric nature masked by HCl. The carboxylic acid

; Anilinium ion

Handling Protocol (The "Free-Basing" Step)

The HCl salt is stable but unreactive in nucleophilic substitutions (acylation/alkylation). You must neutralize the anilinium salt in situ or isolate the free base before use in amide couplings.

Standard Neutralization Protocol:

- Biphasic Method (Recommended for Scale >1g): Suspend the salt in DCM. Add 1.1 equiv of saturated

• Vigorously stir until the solid dissolves and transfers to the organic layer (as the zwitterion is sparingly soluble, this works best if you immediately react the amine or use a co-solvent like THF).
- In-Situ Method (Recommended for Synthesis): In the reaction vessel, add the HCl salt and 2.5–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The first equivalent neutralizes the HCl; the second activates the carboxylic acid (if coupling the acid); the third scavenges byproducts.

Synthetic Utility & Workflows

Module A: Functionalizing the Amine (The "Tail" Synthesis)

The most common application is derivatizing the aniline nitrogen to create the hydrophobic tail required for nuclear receptor binding.

Reaction Type: Amide Coupling / Sulfonylation Target: PPAR Agonist Analogs

Critical Insight: The carboxylic acid at the 2-position can interfere with coupling reagents (forming anhydrides). Strategy: Transient protection (Silylation) or careful pH control is required if the acid is left free. Alternatively, use the methyl ester of the starting material and hydrolyze later.

Module B: The Alpha-Chiral Center

The biological activity of phenoxypropanoic acids is often stereospecific. For Fibrates, the -enantiomer is typically the eutomer.

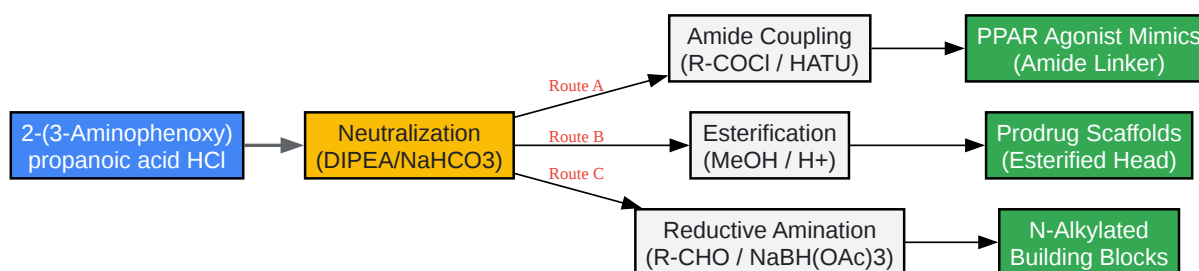
- Racemization Risk: High. Basic conditions (e.g., NaH, strong alkoxides) can racemize the -proton.
- Recommendation: Use mild bases (DIPEA,

) and avoid high temperatures (>80°C) if working with enantiopure material.

Visual Workflows (Graphviz)

Diagram 1: Divergent Synthesis Pathways

This flowchart illustrates how to process the starting material into three distinct drug classes.



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Caption: Divergent synthetic pathways for 2-(3-Aminophenoxy)propanoic acid, highlighting the three primary derivatization vectors.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Synthesis of PPAR Analog)

This protocol selectively acylates the aniline nitrogen without protecting the carboxylic acid, utilizing in-situ silylation.

Reagents:

- Compound: 1.0 mmol (217 mg)
- Electrophile: 4-Chlorobenzoyl chloride (1.1 mmol)
- Base: DIPEA (3.5 mmol)

- Silylating Agent: TMSCl (Trimethylsilyl chloride) (2.2 mmol)
- Solvent: Anhydrous DCM (10 mL)

Step-by-Step:

- Suspension: Suspend the HCl salt in DCM under Nitrogen atmosphere. Cool to 0°C.
- Transient Protection: Add DIPEA (3.5 eq) followed dropwise by TMSCl (2.2 eq).
 - Mechanism:[1][2] This forms the TMS-ester of the carboxylic acid and the free aniline base. The solution should become clear.
- Acylation: Add the acid chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
- Deprotection: Quench with 1N HCl (10 mL) and stir vigorously for 30 mins.
 - Mechanism:[1][2] The acidic aqueous workup cleaves the TMS-ester, returning the free carboxylic acid, while the amide bond remains stable.
- Isolation: Extract with EtOAc (3x). Wash organic layer with Brine.[3] Dry over
.[3]
- Yield: Expect 85–95% of the N-acylated free acid.

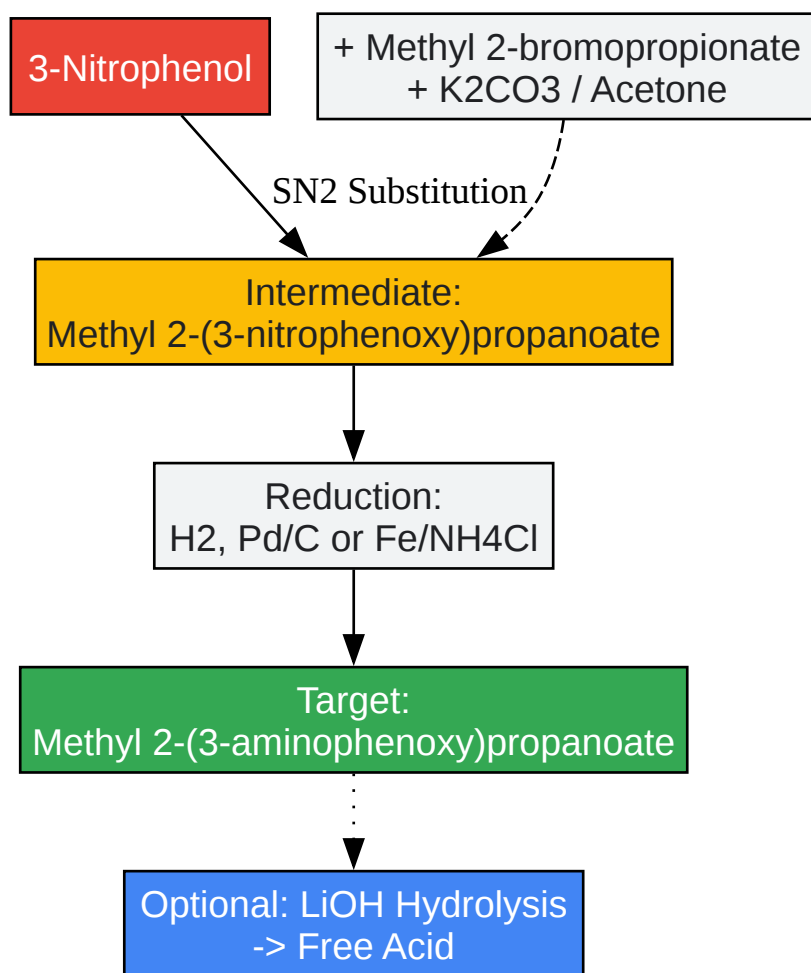
Protocol 2: Synthesis of the Scaffold (If Commercial Stock is Unavailable)

If you need to synthesize the core 2-(3-aminophenoxy)propanoic acid from scratch.

Retrosynthetic Logic: Do not alkylate 3-aminophenol directly with 2-bromopropionic acid; O- vs N-alkylation selectivity is poor. Correct Route: 3-Nitrophenol

Williamson Ether

Nitro Reduction.



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Caption: The preferred synthetic route avoids N-alkylation side reactions by using a nitro-precursor.

Procedure:

- Ether Formation: Reflux 3-nitrophenol (1 eq), Methyl 2-bromopropionate (1.2 eq), and (2 eq) in Acetone for 12 hours.
- Reduction: Hydrogenate the intermediate (Pd/C, 1 atm, MeOH) to yield the amine.
- Hydrolysis (Optional): Treat with LiOH in THF/Water to obtain the acid.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Solubility in DCM	Zwitterionic character / HCl salt	Add 3.0 eq DIPEA or switch solvent to DMF/DMSO mixture.
O-Acylation vs N-Acylation	Mixed anhydride formation at COOH	Use Protocol 1 (TMS protection) or use the Methyl Ester variant.
Racemization	High temperature + Strong Base	Keep reaction temp <40°C. Use non-nucleophilic bases (Hunig's base).
Hygroscopicity	Salt form absorbs water	Store in a desiccator at -20°C. Dry under high vacuum/P2O5 before weighing.

References

- PubChem.2-(3-aminophenoxy)propanoic acid | C9H11NO3.[4] National Library of Medicine. [\[Link\]](#)
- Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry. (Demonstrates the utility of phenoxy-acid scaffolds in PPAR chemistry). [\[Link\]](#)

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